
3-(3-bromo-4-fluorophenyl)-2-cyano-N-(2-pyridinylmethyl)acrylamide
説明
3-(3-bromo-4-fluorophenyl)-2-cyano-N-(2-pyridinylmethyl)acrylamide, also known as BFA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers studying various biological processes.
作用機序
3-(3-bromo-4-fluorophenyl)-2-cyano-N-(2-pyridinylmethyl)acrylamide works by inhibiting the function of the Golgi apparatus. Specifically, 3-(3-bromo-4-fluorophenyl)-2-cyano-N-(2-pyridinylmethyl)acrylamide binds to a protein called ADP-ribosylation factor (ARF), which is required for the formation of transport vesicles that carry proteins from the Golgi apparatus to other parts of the cell. By binding to ARF, 3-(3-bromo-4-fluorophenyl)-2-cyano-N-(2-pyridinylmethyl)acrylamide prevents the formation of transport vesicles, leading to the inhibition of protein trafficking.
Biochemical and Physiological Effects:
In addition to its role in protein trafficking, 3-(3-bromo-4-fluorophenyl)-2-cyano-N-(2-pyridinylmethyl)acrylamide has been found to have a wide range of biochemical and physiological effects. 3-(3-bromo-4-fluorophenyl)-2-cyano-N-(2-pyridinylmethyl)acrylamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. 3-(3-bromo-4-fluorophenyl)-2-cyano-N-(2-pyridinylmethyl)acrylamide has also been found to inhibit the proliferation of cancer cells and to have anti-inflammatory effects.
実験室実験の利点と制限
One of the main advantages of using 3-(3-bromo-4-fluorophenyl)-2-cyano-N-(2-pyridinylmethyl)acrylamide in lab experiments is its specificity. 3-(3-bromo-4-fluorophenyl)-2-cyano-N-(2-pyridinylmethyl)acrylamide specifically targets the Golgi apparatus, making it a valuable tool for studying protein trafficking. However, 3-(3-bromo-4-fluorophenyl)-2-cyano-N-(2-pyridinylmethyl)acrylamide also has some limitations. 3-(3-bromo-4-fluorophenyl)-2-cyano-N-(2-pyridinylmethyl)acrylamide can be toxic to cells at high concentrations, and its effects on cells can be variable depending on the cell type and experimental conditions.
将来の方向性
There are several future directions for research involving 3-(3-bromo-4-fluorophenyl)-2-cyano-N-(2-pyridinylmethyl)acrylamide. One area of research is the development of new compounds that are more specific and less toxic than 3-(3-bromo-4-fluorophenyl)-2-cyano-N-(2-pyridinylmethyl)acrylamide. Another area of research is the use of 3-(3-bromo-4-fluorophenyl)-2-cyano-N-(2-pyridinylmethyl)acrylamide in the study of viral replication. 3-(3-bromo-4-fluorophenyl)-2-cyano-N-(2-pyridinylmethyl)acrylamide has been found to inhibit the replication of some viruses, and further research in this area could lead to the development of new antiviral drugs. Finally, 3-(3-bromo-4-fluorophenyl)-2-cyano-N-(2-pyridinylmethyl)acrylamide could be used in the study of neurodegenerative diseases, as the Golgi apparatus has been implicated in the pathology of these diseases.
Conclusion:
In conclusion, 3-(3-bromo-4-fluorophenyl)-2-cyano-N-(2-pyridinylmethyl)acrylamide, or 3-(3-bromo-4-fluorophenyl)-2-cyano-N-(2-pyridinylmethyl)acrylamide, is a valuable tool for scientific research. 3-(3-bromo-4-fluorophenyl)-2-cyano-N-(2-pyridinylmethyl)acrylamide has been found to have a wide range of biochemical and physiological effects, making it useful for studying various biological processes. While 3-(3-bromo-4-fluorophenyl)-2-cyano-N-(2-pyridinylmethyl)acrylamide has some limitations, its specificity and versatility make it a valuable tool for researchers in many different fields.
科学的研究の応用
3-(3-bromo-4-fluorophenyl)-2-cyano-N-(2-pyridinylmethyl)acrylamide has been used extensively in scientific research as a tool to study various biological processes. One of the main applications of 3-(3-bromo-4-fluorophenyl)-2-cyano-N-(2-pyridinylmethyl)acrylamide is in the study of protein trafficking. 3-(3-bromo-4-fluorophenyl)-2-cyano-N-(2-pyridinylmethyl)acrylamide has been found to inhibit the function of the Golgi apparatus, a cellular organelle that plays a key role in protein trafficking. By inhibiting the function of the Golgi apparatus, 3-(3-bromo-4-fluorophenyl)-2-cyano-N-(2-pyridinylmethyl)acrylamide can be used to study the mechanisms of protein trafficking in cells.
特性
IUPAC Name |
(Z)-3-(3-bromo-4-fluorophenyl)-2-cyano-N-(pyridin-2-ylmethyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrFN3O/c17-14-8-11(4-5-15(14)18)7-12(9-19)16(22)21-10-13-3-1-2-6-20-13/h1-8H,10H2,(H,21,22)/b12-7- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFVXPVZLHCSNQU-GHXNOFRVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)C(=CC2=CC(=C(C=C2)F)Br)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)CNC(=O)/C(=C\C2=CC(=C(C=C2)F)Br)/C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrFN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-(3-bromo-4-fluorophenyl)-2-cyano-N-(pyridin-2-ylmethyl)prop-2-enamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



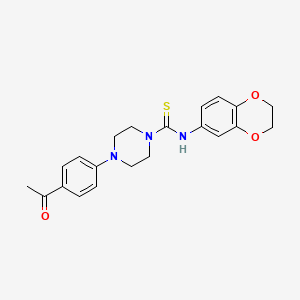
![4-fluoro-N-[3-(4-fluorophenyl)propyl]benzenesulfonamide](/img/structure/B4841760.png)
![3-chloro-N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-6-methyl-1-benzothiophene-2-carboxamide](/img/structure/B4841764.png)
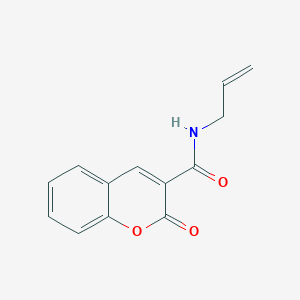
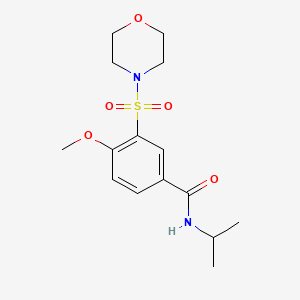
![1-({[5-(2-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-4-phenylpiperazine](/img/structure/B4841794.png)
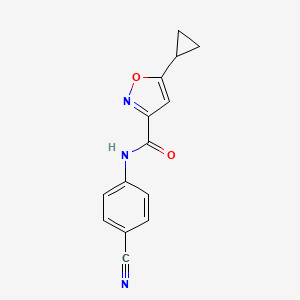
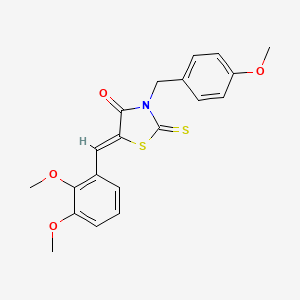
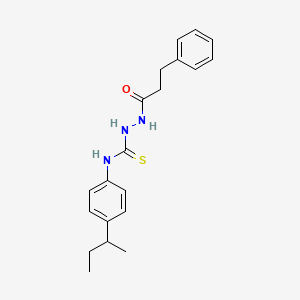
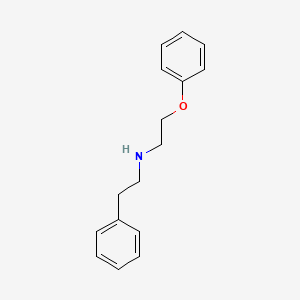

![6-{[4-(2,3-dimethylphenyl)-1-piperazinyl]carbonyl}-3-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4841839.png)
![2-{[4-(4-bromophenyl)-2-pyrimidinyl]thio}-N-(3-nitrophenyl)acetamide](/img/structure/B4841848.png)
![4-{2-[3-(2,5-dimethylphenoxy)propoxy]benzylidene}-2-(2-thienyl)-1,3-oxazol-5(4H)-one](/img/structure/B4841852.png)